2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-(4-chlorophenyl)quinoline-4-carboxylate
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Overview
Description
2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-(4-chlorophenyl)quinoline-4-carboxylate is a complex organic compound that features a quinoline core structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of nitrophenoxy and chlorophenyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the nitration of phenol to produce 4-nitrophenol, which is then reacted with 4-chlorophenylquinoline-4-carboxylate under specific conditions to form the desired compound . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like sulfuric acid to facilitate the nitration process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-(4-chlorophenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and nitrophenoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-(4-chlorophenyl)quinoline-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-(4-chlorophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The nitrophenoxy and chlorophenyl groups can interact with enzymes and receptors, modulating their activity. The quinoline core structure is known to bind to DNA and proteins, affecting various cellular processes. These interactions can lead to the inhibition of enzyme activity, disruption of cellular signaling pathways, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-[4-(4-Nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones: These compounds share the nitrophenoxy group and exhibit similar biological activities.
2,4-Disubstituted thiazoles: These compounds have similar structural features and are known for their broad-spectrum biological activities.
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound class also exhibits significant antimicrobial and anticancer properties.
Uniqueness
2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-(4-chlorophenyl)quinoline-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitrophenoxy and chlorophenyl groups, along with the quinoline core, makes it a versatile compound for various applications in scientific research.
Properties
Molecular Formula |
C30H19ClN2O6 |
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Molecular Weight |
538.9 g/mol |
IUPAC Name |
[2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl] 2-(4-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C30H19ClN2O6/c31-21-9-5-19(6-10-21)28-17-26(25-3-1-2-4-27(25)32-28)30(35)38-18-29(34)20-7-13-23(14-8-20)39-24-15-11-22(12-16-24)33(36)37/h1-17H,18H2 |
InChI Key |
KXLBSKZLDUDQFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)OCC(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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